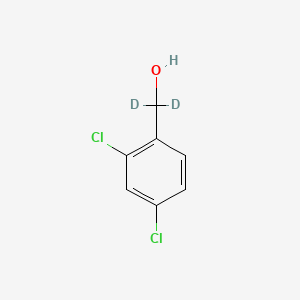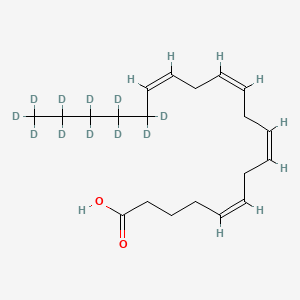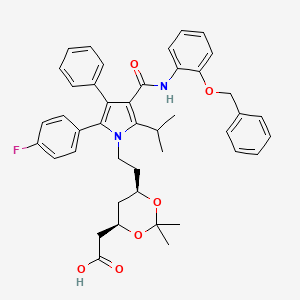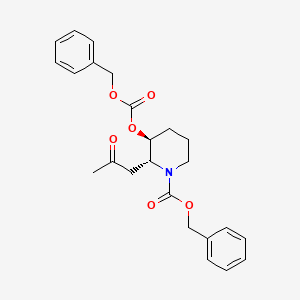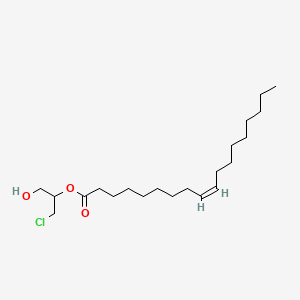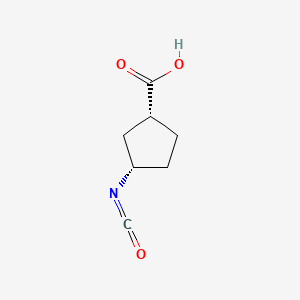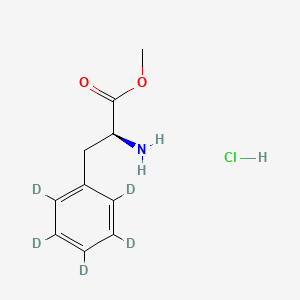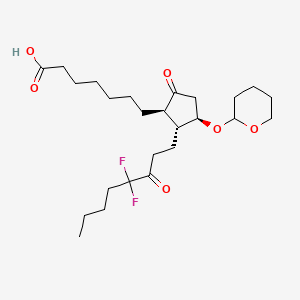
O-Tétrahydropyranyl Lubiprostone
Vue d'ensemble
Description
O-Tetrahydropyranyl Lubiprostone: is a synthetic derivative of prostaglandin E1. It is primarily used as a medication for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. The compound is recognized for its unique structure, which includes a tetrahydropyranyl group, enhancing its stability and solubility.
Applications De Recherche Scientifique
Chemistry: In chemistry, O-Tetrahydropyranyl Lubiprostone is used as a model compound to study the effects of tetrahydropyranyl groups on the stability and solubility of prostaglandin derivatives .
Biology: In biological research, the compound is used to investigate the mechanisms of chloride channel activation and its effects on gastrointestinal motility .
Medicine: Medically, O-Tetrahydropyranyl Lubiprostone is used to treat chronic idiopathic constipation and irritable bowel syndrome with constipation. It is also being studied for its potential use in other gastrointestinal disorders.
Industry: In the pharmaceutical industry, the compound is used as a reference standard for the development of new drugs targeting chloride channels .
Mécanisme D'action
Target of Action
O-Tetrahydropyranyl Lubiprostone, also known as Lubiprostone, primarily targets the ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . These channels are a normal constituent of the human intestine .
Mode of Action
Lubiprostone acts by specifically activating the ClC-2 chloride channels in a protein kinase A action-independent fashion . This activation promotes the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .
Biochemical Pathways
Lubiprostone can target serotonergic, EP4/PKA, and EP1 signaling in surface/villus regions . It stimulates membrane trafficking of CFTR/NBCe1/NKCC1 in villus epithelia and PAT1/NBCe1/NKCC1 in colonic surface epithelia . It also suppresses NHE3/DRA trafficking and fluid absorption . These actions collectively enhance mucus mobilization and mucosal contractility .
Pharmacokinetics
It is known that lubiprostone is an oral medication used in the management of idiopathic chronic constipation
Result of Action
The activation of ClC-2 chloride channels by Lubiprostone leads to the secretion of a chloride-rich fluid. This fluid softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements . Lubiprostone also enhances mucus mobilization and mucosal contractility . These actions help to relieve symptoms of chronic constipation by improving intestinal secretion .
Action Environment
It is known that lubiprostone is used in the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation in adults The effectiveness of Lubiprostone may be influenced by factors such as the patient’s diet, lifestyle, and the presence of other medical conditions
Analyse Biochimique
Biochemical Properties
O-Tetrahydropyranyl Lubiprostone interacts with various enzymes, proteins, and other biomolecules. It is known to activate ClC-2 chloride channels , which are crucial for the regulation of water and electrolyte balance in the body. The activation of these channels promotes the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .
Cellular Effects
O-Tetrahydropyranyl Lubiprostone has significant effects on various types of cells and cellular processes. It influences cell function by activating ClC-2 chloride channels, which leads to an increase in the secretion of chloride-rich fluid . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of O-Tetrahydropyranyl Lubiprostone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It activates ClC-2 chloride channels, leading to an increase in the secretion of chloride-rich fluid . This activation is crucial for its therapeutic effects in conditions like chronic constipation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Tetrahydropyranyl Lubiprostone involves multiple steps, starting from prostaglandin E1The reaction conditions typically involve the use of protecting groups, selective oxidation, and reduction reactions .
Industrial Production Methods: Industrial production of O-Tetrahydropyranyl Lubiprostone follows a similar synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: O-Tetrahydropyranyl Lubiprostone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, enhancing its biological activity.
Substitution: Substitution reactions are used to introduce different functional groups, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of O-Tetrahydropyranyl Lubiprostone, each with distinct pharmacological properties .
Comparaison Avec Des Composés Similaires
Lubiprostone: The parent compound, used for similar medical applications.
Prostaglandin E1 Derivatives: Other derivatives with varying pharmacological properties.
Uniqueness: O-Tetrahydropyranyl Lubiprostone is unique due to the presence of the tetrahydropyranyl group, which enhances its stability and solubility compared to other prostaglandin E1 derivatives. This modification also allows for more targeted activation of chloride channels, making it a more effective treatment for gastrointestinal disorders .
Propriétés
IUPAC Name |
7-[(1R,2R,3R)-2-(4,4-difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31)/t18-,19-,21-,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXLSWFJVXGWOV-ZFIPPKMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)OC2CCCCO2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729463 | |
| Record name | (11alpha)-16,16-Difluoro-11-[(oxan-2-yl)oxy]-9,15-dioxoprostan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876068-08-5 | |
| Record name | (11alpha)-16,16-Difluoro-11-[(oxan-2-yl)oxy]-9,15-dioxoprostan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



